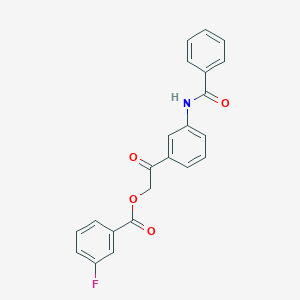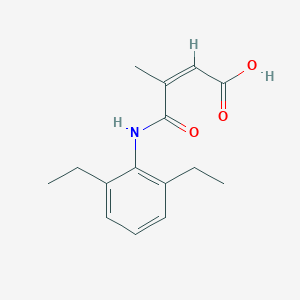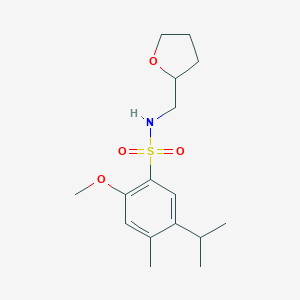
5-isopropyl-2-methoxy-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group .
Molecular Structure Analysis
The molecule contains a benzene ring, indicating that it’s aromatic. It also has a sulfonamide group attached to the benzene ring, and a tetrahydrofuran ring attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound, it might have a relatively high boiling point due to the presence of pi electrons. The presence of polar groups like sulfonamide might make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The compound and its derivatives are explored for their utility in photodynamic therapy, particularly for cancer treatment. A study on new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing a Schiff base, highlights the compound's efficacy as a photosensitizer due to its excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features make it a remarkable candidate as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been evaluated for their anticancer activity. This research demonstrates that certain compounds within this category exhibit promising anticancer activity against various human cancer cell lines, including ovary and liver cancer cells, highlighting their potential in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Antiproliferative Activity
Further investigations into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have revealed significant antiproliferative activity against a panel of tumor cell lines. This study indicates the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents, with some derivatives showing higher activity than established drugs against specific cell lines (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).
COX-2 Inhibitor Potential
Docking studies and the crystal structure analysis of tetrazole derivatives, including those with benzenesulfonamide groups, provide insights into their interaction within the active site of the cyclooxygenase-2 enzyme. These studies suggest their potential as COX-2 inhibitors, which could be beneficial in developing therapies for conditions mediated by this enzyme (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Herbicide Selectivity and Metabolism
Research into chlorsulfuron, a related benzenesulfonamide compound, has provided a deep understanding of the biological basis for its selectivity as a herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to inactive products underlines the compound's utility in agricultural applications, emphasizing the importance of metabolic pathways in determining herbicide selectivity and efficacy (Sweetser, Schow, & Hutchison, 1982).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWKDMXQNAKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)
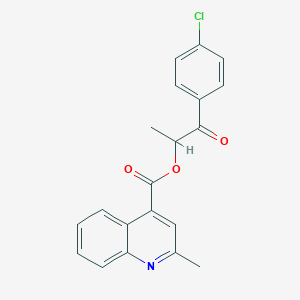
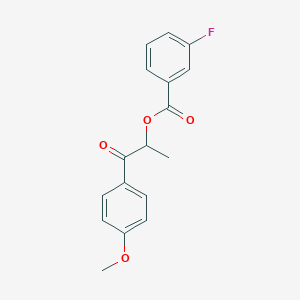
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)
